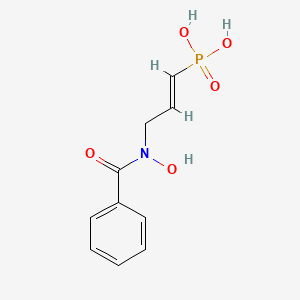
DXR Inhibitor 11a (free acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis, which is present in many pathogenic organisms, including Plasmodium falciparum, the causative agent of malaria . DXR Inhibitor 11a has shown significant efficacy in inhibiting the growth of Plasmodium falciparum in isolated human erythrocytes .
Méthodes De Préparation
The synthesis of DXR Inhibitor 11a (free acid) involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of reagents such as phosphonic acid derivatives and N-hydroxybenzamides under specific reaction conditions . Industrial production methods may involve optimizing these steps to increase yield and purity while ensuring cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
DXR Inhibitor 11a (free acid) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the nitro groups to amines.
Substitution: Commonly involves the replacement of functional groups with other substituents to enhance activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
DXR Inhibitor 11a (free acid) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the non-mevalonate pathway and its role in isoprenoid biosynthesis.
Biology: Helps in understanding the metabolic pathways of pathogenic organisms.
Medicine: Potential therapeutic agent for treating malaria by inhibiting Plasmodium falciparum growth.
Industry: Could be used in the development of new antimicrobial agents targeting the non-mevalonate pathway.
Mécanisme D'action
The mechanism of action of DXR Inhibitor 11a (free acid) involves the inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). This enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol 4-phosphate, a crucial step in the non-mevalonate pathway for isoprenoid biosynthesis . By inhibiting this enzyme, DXR Inhibitor 11a disrupts the production of isoprenoids, essential molecules for the survival of Plasmodium falciparum .
Comparaison Avec Des Composés Similaires
DXR Inhibitor 11a (free acid) can be compared with other similar compounds such as fosmidomycin and its analogs. While fosmidomycin is also a potent inhibitor of DXR, DXR Inhibitor 11a has shown higher efficacy in inhibiting the growth of Plasmodium falciparum . Other similar compounds include various N-acyl analogs of fosmidomycin, which have been studied for their inhibitory effects on DXR . The uniqueness of DXR Inhibitor 11a lies in its specific structure and higher inhibitory potency .
Propriétés
Formule moléculaire |
C10H12NO5P |
|---|---|
Poids moléculaire |
257.18 g/mol |
Nom IUPAC |
[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+ |
Clé InChI |
WRBGAVGCJQZOGA-XBXARRHUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
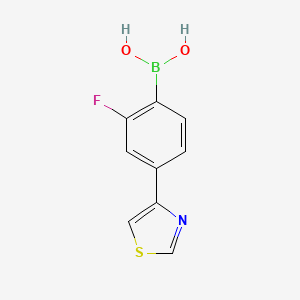
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
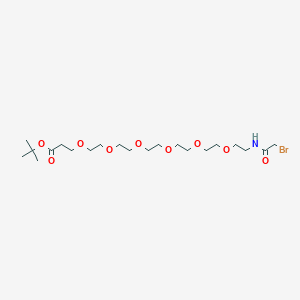
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)
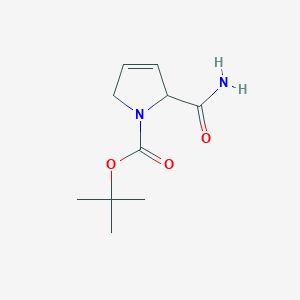
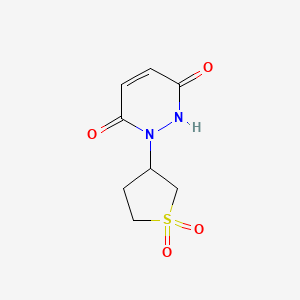
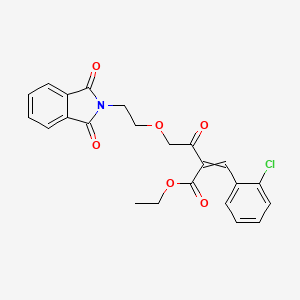
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
